molecular formula C14H12O B2478447 Cyclopropyl(naphthalen-1-yl)methanone CAS No. 77972-87-3

Cyclopropyl(naphthalen-1-yl)methanone

Cat. No.: B2478447
CAS No.: 77972-87-3
M. Wt: 196.249
InChI Key: DQZUXQUFBGGEHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl(naphthalen-1-yl)methanone is a chemical compound with a unique structure that has garnered interest in various scientific fields. Its molecular formula is C14H12O, and it features a cyclopropyl group attached to a naphthalene ring via a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl(naphthalen-1-yl)methanone typically involves the reaction of naphthalene derivatives with cyclopropyl carbonyl compounds. One common method is the Friedel-Crafts acylation, where naphthalene reacts with cyclopropylcarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(naphthalen-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid, nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.

Scientific Research Applications

Cyclopropyl(naphthalen-1-yl)methanone is utilized in various scientific research applications, including:

    Pharmaceuticals: As a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Used in the development of new synthetic methodologies and the synthesis of complex organic molecules.

    Material Science: Investigated for its potential use in the development of novel materials with unique properties.

Comparison with Similar Compounds

Cyclopropyl(naphthalen-1-yl)methanone can be compared with other similar compounds, such as:

    JWH-018: A synthetic cannabinoid with a naphthoylindole structure, known for its interaction with cannabinoid receptors.

    Indole Derivatives: Compounds containing the indole nucleus, which exhibit diverse biological activities and are used in various therapeutic applications.

Uniqueness

This compound is unique due to its cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Similar Compounds

    JWH-018: (Naphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone.

    Indole Derivatives: Various substituted indoles with diverse biological activities

Properties

IUPAC Name

cyclopropyl(naphthalen-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c15-14(11-8-9-11)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZUXQUFBGGEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.